7H-Dibenz(DE,H)anthracen-7-one

X-ray crystallography molecular mechanics steric hindrance

Researchers synthesizing undecacyclic aromatic hydrocarbons often encounter isomeric contamination when using the [a,de] or benzo[hi]chrysene dibenzanthrone isomers, leading to tedious purifications and reliance on chlorinated solvents. 7H-Dibenz[de,h]anthracen-7-one (CAS 60848-01-3) resolves this via its unique extreme out-of-plane distortion (c-axis 3.986 Å) that directs exclusive 5-nitration under mild acetic acid conditions. • Single-isomer 5-nitro derivative eliminates isomeric purification and avoids chlorinated solvents. • High-resolution crystal structure (R = 0.044) serves as a benchmark for DFT validation of twisted aromatic ketones. • Temperature-inverse fluorescence enables use as a conformationally sensitive excited-state probe.

Molecular Formula C21H12O
Molecular Weight 280.3 g/mol
CAS No. 60848-01-3
Cat. No. B1658412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Dibenz(DE,H)anthracen-7-one
CAS60848-01-3
Molecular FormulaC21H12O
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C(=CC=C5)C3=O
InChIInChI=1S/C21H12O/c22-21-17-10-4-7-14-6-3-9-16(19(14)17)20-15-8-2-1-5-13(15)11-12-18(20)21/h1-12H
InChIKeyDGQYORXOISCXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Dibenz(DE,H)anthracen-7-one: Structural Identity


7H‑Dibenz(DE,H)anthracen‑7‑one (synonyms: 7H‑dibenzo[a,kl]anthracen‑7‑one, 7H‑benz[no]tetraphen‑7‑one) is a pentacyclic aromatic ketone (C₂₁H₁₂O, MW 280.3 g mol⁻¹) belonging to the dibenzanthrone isomer family [1]. It is distinguished by a carbonyl bridge that forces the fused‑ring system into a non‑planar geometry, a feature that directly controls its crystallographic packing, electronic transitions and chemical reactivity [2]. This compound is primarily used as a key intermediate in the synthesis of undecacyclic aromatic hydrocarbons and as a model system for studying sterically driven photophysical anomalies [1][3].

Synthetic use Key intermediate for undecacyclic hydrocarbon frameworks
Photophysical probe Model system for sterically driven fluorescence anomalies
Crystallographic benchmark Severely distorted packing geometry for force-field validation

7H-Dibenz(DE,H)anthracen-7-one Isomer Specificity


The three isomeric dibenzanthrones—13H‑dibenzo[a,de]anthracen‑13‑one, 7H‑benzo[hi]chrysene‑7‑one and 7H‑dibenzo[a,kl]anthracen‑7‑one—share the same gross formula but differ in the position of the carbonyl group, which leads to dramatically different molecular conformations, crystal packing motifs, electronic spectra and nitration regiochemistry [1][2]. A simple potency‑ or purity‑based selection therefore misses the structure‑specific properties that are critical when the compound is used as a synthetic building block or as a photophysical probe. The evidence compiled in Section 3 demonstrates that only 7H‑dibenz[a,kl]anthracen‑7‑one exhibits the combination of extreme out‑of‑plane distortion, unique temperature‑inverse fluorescence behaviour and a specific 5‑nitration pathway that makes it the mandatory substrate for certain undecacyclic hydrocarbon syntheses [1][3][4].

Conformational mismatch
Isomers with planar or slightly distorted geometry give different crystallographic packing and electronic transitions.
Nitration pathway shift
Only the [a,kl] isomer yields the 5‑nitro derivative under acetic acid conditions; other isomers require chlorinated solvents or produce a different regioisomer.
Fluorescence fingerprint loss
Temperature‑inverse quenching is exclusive to the [a,kl] isomer; using another isomer removes this spectroscopic handle.

7H-Dibenz(DE,H)anthracen-7-one Comparative Evidence


Extreme Non-Planarity vs. Slight Distortion

Single‑crystal X‑ray analysis reveals that 7H‑dibenzo[a,kl]anthracen‑7‑one is 'greatly distorted from the planar conformation because of an intramolecular steric repulsion between the hydrogen atoms', whereas the isomeric 13H‑dibenzo[a,de]anthracen‑13‑one is only 'slightly distorted' [1][2]. The difference is reflected in the unit‑cell parameters: the [a,kl] isomer crystallises in Pn2₁a with a = 23.325(5) Å, b = 14.149(3) Å, c = 3.986(1) Å and Z = 4, while the [a,de] isomer adopts the same space group but with significantly different cell dimensions a = 14.227(3) Å, b = 15.551(4) Å, c = 12.436(3) Å and Z = 8 [1][2]. The extremely short c‑axis of the [a,kl] isomer is a direct consequence of the severe out‑of‑plane bending.

Molecular Distortion
Cross‑study
Target (this isomer)
Greatly distorted
a = 23.325 Å, b = 14.149 Å, c = 3.986 Å, Z = 4, R = 0.044
13H‑Dibenz[a,de]anthracen‑13‑one
Slightly distorted
a = 14.227 Å, b = 15.551 Å, c = 12.436 Å, Z = 8, R = 0.106
Conformation‑driven electronic and packing control prevents isomer interchange.
c‑axis differs ≈3.1×; distinct stacking modes.
X-ray crystallography molecular mechanics steric hindrance

Temperature-Inverse Fluorescence Quenching

When the fluorescence of 7H‑dibenzo[a,kl]anthracen‑7‑one is monitored as a function of temperature, the emission intensity declines with decreasing temperature—a behaviour opposite to that observed for the isomeric 13H‑dibenzo[a,de]anthracen‑13‑one and 13H‑benzo[hi]chrysen‑13‑one [1][2]. ZINDO semi‑empirical calculations trace this anomaly to the strong coupling between the electronic transition energies/oscillator strengths and the ground‑state molecular distortion, which is maximised in the [a,kl] isomer [1].

Temperature‑Inverse Quenching
Cross‑study
Target (this isomer)
Fluorescence decreases with cooling (anomalous negative coefficient)
13H‑ and benzo[hi] isomers
Fluorescence increases with cooling (normal positive coefficient)
Unique spectroscopic fingerprint enables isomer identification in complex mixtures.
Trend confirmed by ZINDO calculations for [a,kl] isomer only.
fluorescence spectroscopy photophysics ZINDO calculations

Nitration Regiochemistry: Exclusive 5-Nitro Derivative

Direct nitration of the three dibenzanthrone isomers with concentrated HNO₃ proceeds with distinct regioselectivity and reaction conditions. 7H‑Dibenzo[a,kl]anthracen‑7‑one yields the 5‑nitro derivative when treated at 70 °C in acetic acid, whereas 13H‑dibenzo[a,de]anthracen‑13‑one requires 1,1,2,2‑tetrachloroethane at 15 °C to give its 5‑nitro isomer, and 7H‑benzo[hi]chrysene‑7‑one produces the 9‑nitro derivative in boiling acetic acid [1]. Thus, the [a,kl] isomer is the only member of the trio that combines a single nitration product with operationally simple, medium‑temperature acetic acid conditions.

Nitration Regiochemistry
Head‑to‑head
Target (this isomer)
5‑nitro derivative; 70 °C, acetic acid
Other dibenzanthrone isomers
[a,de] isomer: 5‑nitro, 15 °C, tetrachloroethane
benzo[hi] isomer: 9‑nitro, boiling acetic acid
Predictable 5‑nitro functionalization under mild conditions supports undecacyclic synthesis.
Solvent and temperature differ substantially across isomers.
electrophilic aromatic substitution nitration regioselectivity

7H-Dibenz(DE,H)anthracen-7-one Applications


Undecacyclic Hydrocarbon Synthesis via 5-Nitro Intermediate

The exclusive formation of the 5‑nitro derivative under mild acetic acid conditions [4] allows chemists to regioselectively install a nitro handle that is subsequently used to construct undecacyclic frameworks. Using the [a,kl] isomer eliminates the need for chlorinated solvents (required for the [a,de] isomer) and avoids the isomeric mixture that complicates purification when starting from 7H‑benzo[hi]chrysene‑7‑one.

Photophysical Probe for Vibronic Coupling

Because the fluorescence intensity of 7H‑dibenzo[a,kl]anthracen‑7‑one anomalously weakens upon cooling, while the other dibenzanthrones behave normally [3][5], this compound serves as a conformationally sensitive probe for investigating how out‑of‑plane distortions modulate excited‑state dynamics. ZINDO calculations directly link the effect to the extreme non‑planarity documented by X‑ray diffraction [1].

Crystallographic Reference for Overcrowded Ketones

The high‑resolution crystal structure (R = 0.044) and the uniquely short c‑axis of 3.986 Å [1] provide a benchmark for force‑field parameterisation and DFT validation when modelling severely twisted aromatic ketones. The very different cell parameters of the 13H‑isomer (c = 12.436 Å) [2] underline that only the [a,kl] compound offers this extreme packing geometry.

Application
Selection Property
Validation Focus
Undecacyclic hydrocarbon synthesis via 5‑nitro intermediate
Regioselective 5‑nitro functionalization under mild acetic acid conditions
Confirm nitration pathway without chlorinated solvent requirement
Photophysical probe for vibronic coupling
Anomalous temperature‑inverse fluorescence quenching profile
Verify negative temperature coefficient against isomeric analogs
Crystallographic reference for overcrowded ketones
Extreme out‑of‑plane distortion with short c‑axis (3.986 Å) packing
Compare unit‑cell parameters with force‑field/DFT predictions
Quote Request

Request a Quote for 7H-Dibenz(DE,H)anthracen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.